

Protocol for synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole

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Compound of Interest

Compound Name: 5-Methoxy-1-methyl-1H-benzo[d]imidazole

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An Application Note for the Synthesis of **5-Methoxy-1-methyl-1H-benzo[d]imidazole**

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of **5-Methoxy-1-methyl-1H-benzo[d]imidazole**, a key heterocyclic scaffold in medicinal chemistry. The synthesis begins with the catalytic hydrogenation of 4-methoxy-2-nitroaniline to produce the crucial intermediate, 4-methoxy-1,2-phenylenediamine. This diamine is then cyclized with formic acid via the Phillips condensation to form 5-methoxy-1H-benzimidazole. The final step involves the selective N-methylation of the benzimidazole ring system. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step methodologies, mechanistic insights, and robust characterization protocols to ensure reproducibility and high purity of the final compound.

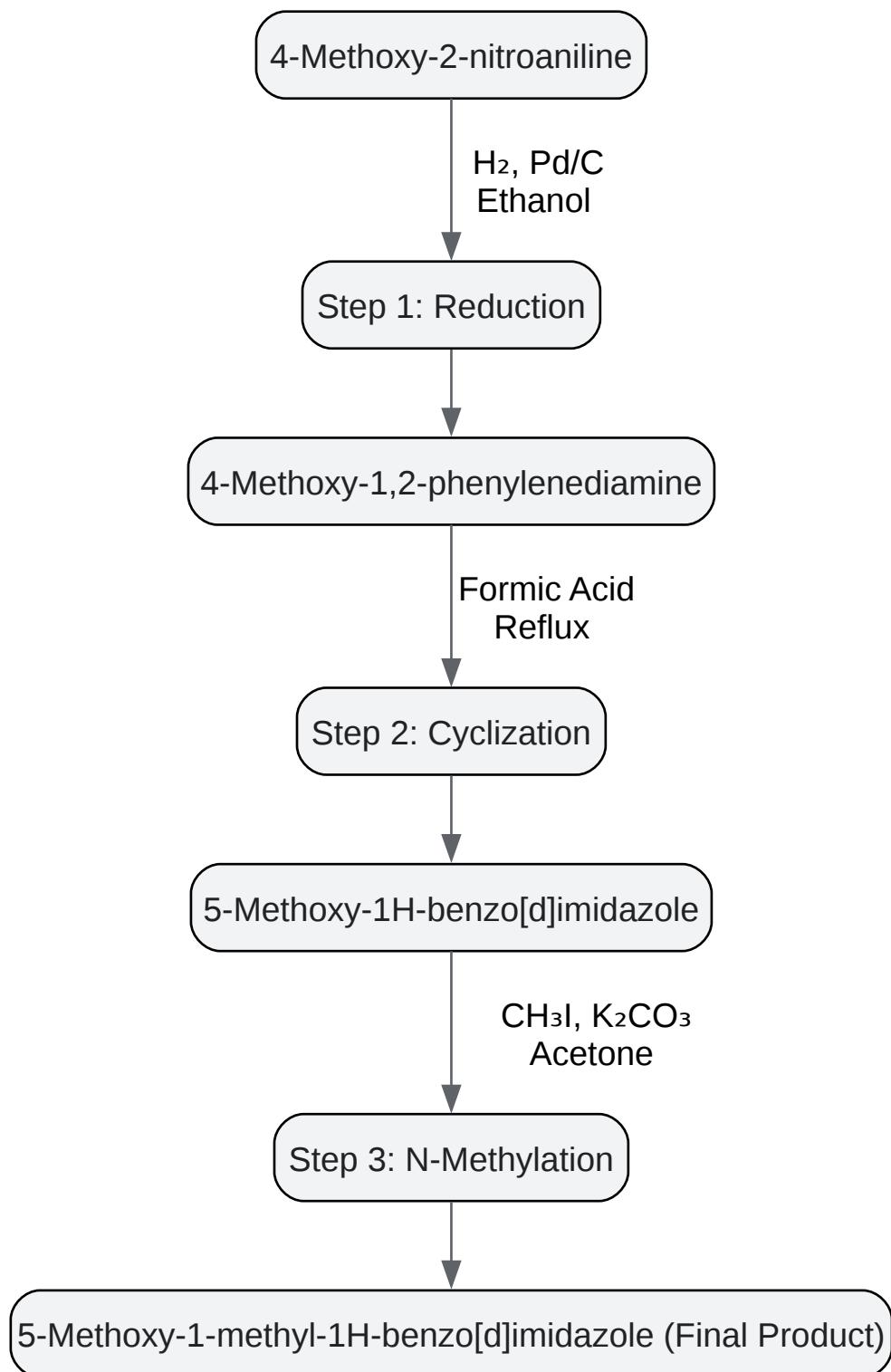
Introduction and Significance

The benzimidazole nucleus is a privileged scaffold in pharmaceutical chemistry, forming the core structure of numerous clinically significant drugs. Its versatile biological activities include antiulcer (e.g., Omeprazole), antihypertensive, antiviral, antifungal, and anticancer properties. The specific substitution pattern on the benzimidazole ring profoundly influences its pharmacological profile.

5-Methoxy-1-methyl-1H-benzo[d]imidazole is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The methoxy group at the 5-position and the methyl group at the 1-position are key features that modulate the compound's electronic properties and steric profile, making it a target of interest for lead optimization in drug discovery campaigns. This protocol details a reliable and scalable synthetic route to access this important intermediate.

Overall Synthetic Strategy

The synthesis is performed in three distinct stages, beginning with a commercially available nitroaniline. The workflow is designed to be efficient and uses common laboratory reagents.

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Caption: Overall synthetic workflow.

Materials and Reagents

Reagent/Material	CAS Number	Molecular Wt.	Supplier (Example)	Notes
4-Methoxy-2-nitroaniline	16133-49-6	168.15 g/mol	Sigma-Aldrich	Starting material
Palladium on Carbon (10%)	7440-05-3	-	Sigma-Aldrich	Catalyst for hydrogenation
Ethanol (Anhydrous)	64-17-5	46.07 g/mol	Fisher Scientific	Solvent
Formic Acid ($\geq 95\%$)	64-18-6	46.03 g/mol	Sigma-Aldrich	C1 source for cyclization
Sodium Bicarbonate (NaHCO_3)	144-55-8	84.01 g/mol	VWR	For neutralization
Potassium Carbonate (K_2CO_3)	584-08-7	138.21 g/mol	Sigma-Aldrich	Base for methylation
Methyl Iodide (CH_3I)	74-88-4	141.94 g/mol	Sigma-Aldrich	Toxic Lachrymator. Handle in fume hood.
Acetone (Anhydrous)	67-64-1	58.08 g/mol	Fisher Scientific	Solvent
Ethyl Acetate	141-78-6	88.11 g/mol	VWR	Extraction solvent
Hexanes	110-54-3	86.18 g/mol	VWR	Chromatography eluent
Anhydrous Sodium Sulfate (Na_2SO_4)	7757-82-6	142.04 g/mol	Fisher Scientific	Drying agent

Experimental Protocols

Part 1: Synthesis of 4-Methoxy-1,2-phenylenediamine (Intermediate I)

This step involves the reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine using catalytic hydrogenation. This method is highly efficient and generally results in a clean product.

[1][2][3]

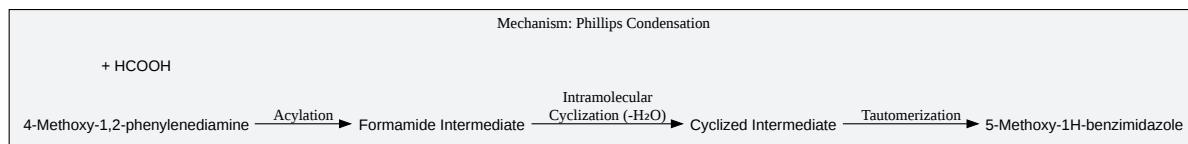
Protocol:

- Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon). Ensure the system is purged of air and filled with an inert gas like nitrogen or argon.
- To the reaction vessel, add 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol).
- Add 200 mL of anhydrous ethanol. Stir the mixture to dissolve the starting material.
- Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 wt%).
 - Expert Insight: Pd/C is an excellent catalyst for nitro group reductions due to its high activity and selectivity. The reaction proceeds on the catalyst surface where molecular hydrogen is adsorbed and activated.
- Seal the vessel, evacuate the inert gas, and introduce hydrogen gas to a pressure of 50 psi. If using a balloon, ensure it is filled with H₂.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Once complete, carefully vent the hydrogen gas and purge the system with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 30 mL) to recover all the product.

- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, 4-methoxy-1,2-phenylenediamine, is typically a dark oil or solid that can be used in the next step without further purification.^[3] Expected yield is typically >95%.

Part 2: Synthesis of 5-Methoxy-1H-benzo[d]imidazole (Intermediate II)

This reaction is a classic Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.^[4] Here, formic acid serves as the source of the C2 carbon of the imidazole ring.



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Caption: Mechanism of benzimidazole formation.

Protocol:

- Place the crude 4-methoxy-1,2-phenylenediamine (from Part 1, ~59.5 mmol) into a round-bottom flask equipped with a reflux condenser.
- Add formic acid (30 mL, ~0.79 mol).
 - Expert Insight: Formic acid acts as both the reactant and the solvent. A large excess ensures the reaction goes to completion. The initial reaction is an acylation of one of the amino groups, followed by an acid-catalyzed intramolecular cyclization and dehydration.

- Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
- Allow the mixture to cool to room temperature. A solid precipitate may form.
- Slowly pour the acidic reaction mixture into a beaker containing 200 mL of ice-water with stirring.
- Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious of CO₂ evolution.
- The product will precipitate as a solid. Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and dry it under vacuum.
- The resulting 5-methoxy-1H-benzimidazole is typically obtained as a light brown or off-white powder. The crude product is often pure enough for the next step.

Part 3: Synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole (Final Product)

The final step is the N-alkylation of the benzimidazole intermediate. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic methyl iodide.

Protocol:

- In a round-bottom flask, suspend 5-methoxy-1H-benzimidazole (5.0 g, 33.7 mmol) in 100 mL of anhydrous acetone.
- Add finely ground anhydrous potassium carbonate (K₂CO₃) (7.0 g, 50.6 mmol, 1.5 equivalents).
 - Expert Insight: K₂CO₃ is a mild base that deprotonates the N-H of the benzimidazole, generating the more nucleophilic benzimidazolide anion. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

- Stir the suspension vigorously for 30 minutes at room temperature.
- Add methyl iodide (2.5 mL, 5.7 g, 40.5 mmol, 1.2 equivalents) dropwise via a syringe.
 - Safety Warning: Methyl iodide is toxic and a lachrymator. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
- Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
- After cooling to room temperature, filter off the inorganic salts (K_2CO_3 and KI byproduct) and wash the solid with acetone.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
- Combine the pure fractions and remove the solvent under reduced pressure to yield **5-Methoxy-1-methyl-1H-benzo[d]imidazole** as a solid.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Compound	Technique	Expected Data
4-Methoxy-1,2-phenylenediamine	^1H NMR	(CDCl ₃ , 400 MHz): δ 6.6-6.3 (m, 3H, Ar-H), 3.75 (s, 3H, -OCH ₃), 3.4 (br s, 4H, -NH ₂). [1]
MS (ESI+)	m/z: 139.08 [M+H] ⁺	
5-Methoxy-1H-benzo[d]imidazole	^1H NMR	(DMSO-d ₆ , 400 MHz): δ 12.3 (br s, 1H, -NH), 8.1 (s, 1H, C2-H), 7.5-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH ₃). [5]
MS (ESI+)	m/z: 149.07 [M+H] ⁺	
5-Methoxy-1-methyl-1H-benzo[d]imidazole	^1H NMR	(DMSO-d ₆ , 400 MHz): δ 8.15 (s, 1H, C2-H), 7.5 (d, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.8 (s, 3H, N-CH ₃), 3.75 (s, 3H, -OCH ₃). Note: The disappearance of the broad NH signal around 12 ppm is a key indicator of successful methylation. [5]
^{13}C NMR		(DMSO-d ₆ , 100 MHz): δ ~156.0, 144.0, 142.0, 133.0, 118.0, 110.0, 100.0, 55.5 (-OCH ₃), 31.0 (N-CH ₃).
MS (ESI+)	m/z: 163.09 [M+H] ⁺	
IR (KBr)		Absence of N-H stretch (~3100-3300 cm ⁻¹). Presence of C-H, C=N, C=C, and C-O stretches.
M.P.		Literature values should be consulted for comparison.

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